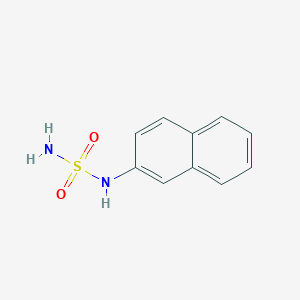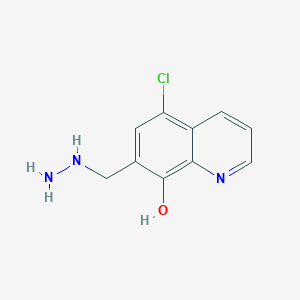
3-(Piperidin-1-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazoline core structure with a piperidine ring attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)quinazolin-4(3H)-one typically involves the reaction of quinazolin-4(3H)-one with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed three-component reaction, which includes the quinazolin-4(3H)-one, piperidine, and an appropriate base in a suitable solvent . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(Piperidin-1-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
科学的研究の応用
3-(Piperidin-1-yl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(Piperidin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the piperidine ring.
4-Aminoquinazoline: A derivative with an amino group at the 4-position.
Quinazoline N-oxides: Oxidized derivatives of quinazoline.
Uniqueness
3-(Piperidin-1-yl)quinazolin-4(3H)-one is unique due to the presence of the piperidine ring, which can enhance its biological activity and improve its pharmacokinetic properties. The piperidine moiety can increase the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in drug design .
特性
CAS番号 |
89804-94-4 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
3-piperidin-1-ylquinazolin-4-one |
InChI |
InChI=1S/C13H15N3O/c17-13-11-6-2-3-7-12(11)14-10-16(13)15-8-4-1-5-9-15/h2-3,6-7,10H,1,4-5,8-9H2 |
InChIキー |
ZTEHZCFAKPLXIR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)N2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)
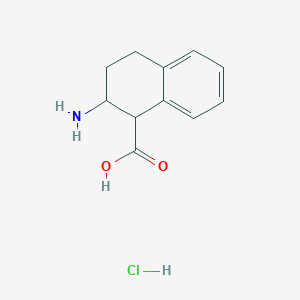
![2-(Propylthio)benzo[d]thiazol-6-amine](/img/structure/B15067374.png)
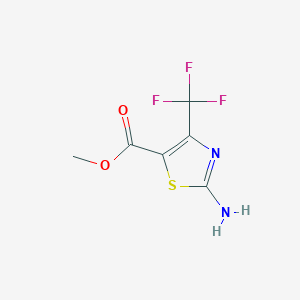

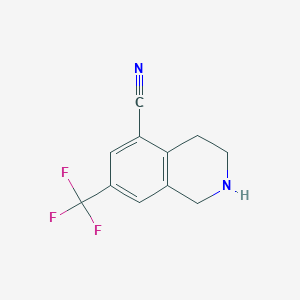
![10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)
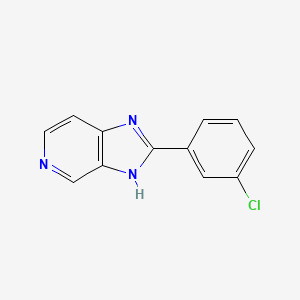
![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
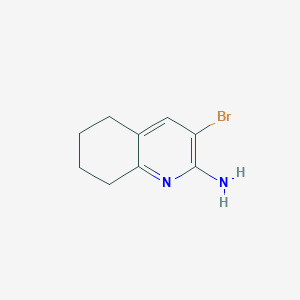

![8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15067430.png)
